molecular formula C16H22N2O2 B7499509 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

Numéro de catalogue B7499509
Poids moléculaire: 274.36 g/mol
Clé InChI: NXBPQXGMHPEXIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. LMTX has been shown to have potential therapeutic benefits in preclinical studies, and it is currently being evaluated in clinical trials.

Mécanisme D'action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the inhibition of tau protein aggregation and the promotion of its clearance from the brain. Tau protein is known to form neurofibrillary tangles in the brain, which are a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to disrupt the formation of these tangles and promote the clearance of existing ones, which may help to slow down the progression of these diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its ability to reduce tau protein aggregation, which is a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation, which may have implications for the treatment of these diseases. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Orientations Futures

There are a number of future directions for the development of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide and other tau protein aggregation inhibitors. These include the evaluation of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide in clinical trials, the development of more potent and selective tau protein aggregation inhibitors, and the identification of biomarkers that can be used to track the progression of neurodegenerative diseases. Additionally, there is a need to better understand the underlying mechanisms of tau protein aggregation and clearance, which may lead to the development of new therapeutic strategies for these diseases.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-inden-5-amine with 4-hydroxypiperidine, followed by acylation with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have potential therapeutic benefits by reducing the accumulation of tau protein in the brain, which is a hallmark of these diseases. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical studies.

Propriétés

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-6-8-18(9-7-15)11-16(20)17-14-5-4-12-2-1-3-13(12)10-14/h4-5,10,15,19H,1-3,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPQXGMHPEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.